3-chloro-N'-[(3Z)-1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
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Overview
Description
3-CHLORO-N’-[(3Z)-1-[(NAPHTHALEN-1-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a naphthalene moiety, which is known for its aromatic properties, and a benzohydrazide group, which is often associated with various pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N’-[(3Z)-1-[(NAPHTHALEN-1-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE typically involves the condensation of a substituted isatin with a hydrazide derivative. The reaction is usually carried out in an aqueous ethanol solution under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Additionally, the purification process can be streamlined using techniques like column chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the compound, resulting in the formation of alcohol derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include oxidized indole derivatives, reduced alcohol derivatives, and various substituted compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-CHLORO-N’-[(3Z)-1-[(NAPHTHALEN-1-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, leading to the modulation of cellular processes. For example, it can inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s ability to interact with microbial cell membranes contributes to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- N’-[(3Z)-1-[(NAPHTHALEN-1-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]THIOCARBOHYDRAZIDE
- N’-[(3Z)-1-[(NAPHTHALEN-1-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]CARBOHYDRAZIDE
- N’-[(3Z)-1-[(NAPHTHALEN-1-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]SEMICARBAZIDE
Uniqueness
The presence of the chlorine atom in 3-CHLORO-N’-[(3Z)-1-[(NAPHTHALEN-1-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE imparts unique chemical properties, such as increased reactivity towards nucleophilic substitution reactions. This makes it a valuable intermediate for the synthesis of various derivatives with potential biological activities. Additionally, the combination of the naphthalene and indole moieties in the compound enhances its aromaticity and potential interactions with biological targets.
Properties
Molecular Formula |
C26H18ClN3O2 |
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Molecular Weight |
439.9 g/mol |
IUPAC Name |
3-chloro-N-[2-hydroxy-1-(naphthalen-1-ylmethyl)indol-3-yl]iminobenzamide |
InChI |
InChI=1S/C26H18ClN3O2/c27-20-11-6-9-18(15-20)25(31)29-28-24-22-13-3-4-14-23(22)30(26(24)32)16-19-10-5-8-17-7-1-2-12-21(17)19/h1-15,32H,16H2 |
InChI Key |
WKCOIUYDKDQCBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C4=CC=CC=C4C(=C3O)N=NC(=O)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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